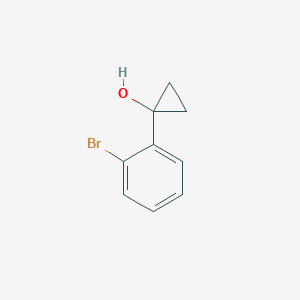

1-(2-Bromophenyl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTDUKPCPXJUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186503-77-4 | |

| Record name | 1-(2-bromophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropanol (B106826) Ring

The high ring strain of the cyclopropane (B1198618) ring in 1-(2-bromophenyl)cyclopropan-1-ol makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, oxidizing agents, or electrophiles, leading to a variety of acyclic and ring-expanded products.

Acid-Catalyzed Rearrangements and Nucleophilic Ring Opening

Under acidic conditions, this compound can undergo ring-opening reactions. Protonation of the hydroxyl group facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo rearrangement.

A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has been described using a Brønsted acid catalyst in a fluorinated alcohol solvent. nih.gov This methodology is applicable to a range of cyclopropanes and nucleophiles, including arenes, indoles, and alcohols. nih.gov The reaction proceeds at room temperature and expands the scope of cyclopropane chemistry. nih.gov In the context of this compound, acid catalysis can promote the formation of various products depending on the reaction conditions and the nucleophiles present. beilstein-journals.orgdigitellinc.com For instance, treatment with pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) has been shown to be effective for the ring-opening of related cyclopropanated systems. beilstein-journals.org

| Catalyst | Nucleophile | Product Type | Reference |

| Brønsted Acid | Arenes, Indoles, Azides, Diketones, Alcohols | Ring-opened products | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Ring-opened product | beilstein-journals.org |

Oxidative Ring Opening Mechanisms (e.g., Radical-Mediated Pathways)

The cyclopropanol moiety is susceptible to oxidative ring-opening, often proceeding through radical intermediates. beilstein-journals.orgresearchgate.net Single-electron oxidation of the cyclopropanol can generate a β-keto alkyl radical, which can then be trapped by various radical acceptors. nih.gov This strategy has been utilized in tandem radical cyclizations to synthesize complex heterocyclic structures like phenanthridines and oxindoles. researchgate.netnih.gov

Manganese(III) acetate (B1210297) is a common oxidant used to generate β-carbonyl radicals from cyclopropanols. nih.gov These highly reactive intermediates can participate in additions to unsaturated systems. nih.gov Copper catalysts have also been employed in oxidative ring-opening cross-coupling reactions to minimize side reactions like β-hydride elimination that can occur with palladium catalysts. nih.gov The use of inexpensive and readily available manganese salts as oxidants makes these methods synthetically attractive. nih.gov

| Oxidant/Catalyst | Intermediate | Subsequent Reaction | Product Type | Reference |

| Mn(acac)₃ | β-keto alkyl radical | Addition to biaryl isonitriles or N-aryl acrylamides | Phenanthridines, Oxindoles | nih.gov |

| Copper catalysts | β-alkyl radical intermediate | Cross-coupling | β-substituted ketones | nih.gov |

| Ag(I) salts | Cycloalkoxy radical | Ring-opening and interception by NCS | Chlorinated ketones | nih.gov |

| Co(acac)₂ / Air | Not specified | Regioselective cleavage | Linear enones | nih.gov |

Ring Opening in the Presence of Electrophilic Reagents

Electrophilic reagents can also induce the ring-opening of cyclopropanols. The reaction of this compound with electrophiles would likely proceed through the formation of an intermediate that facilitates the cleavage of the strained three-membered ring. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of cyclopropanes suggests that reagents like halonium ions, Brønsted acids, and Lewis acids can initiate such transformations. wikipedia.org The reaction of cyclopropanes with electrophiles can lead to the formation of various functionalized acyclic products. researchgate.net

Semipinacol Rearrangements Leading to Ring Expansion (e.g., Cyclobutanone Formation)

Semipinacol rearrangements are a class of reactions that can lead to ring expansion. wikipedia.org In the case of cyclopropyl (B3062369) carbinols, this rearrangement can result in the formation of cyclobutanones. orgsyn.orgorganic-chemistry.org The reaction is typically acid-catalyzed and involves the migration of one of the cyclopropane ring carbons to an adjacent carbocationic center. orgsyn.org This process effectively expands the three-membered ring to a four-membered ring.

The synthesis of cyclobutanones from vinylic cyclopropyl alcohols can be achieved with high enantioselectivity using a chiral dual-hydrogen-bond donor cocatalyst with hydrogen chloride. organic-chemistry.org The mechanism involves protonation of the alkene followed by a C-C bond migration. organic-chemistry.org While the substrate in this specific example is a vinylic cyclopropyl alcohol, the principle of semipinacol rearrangement is applicable to other substituted cyclopropanols, suggesting a potential pathway for the conversion of this compound derivatives to the corresponding cyclobutanones.

Reactivity of the Bromophenyl Substituent in this compound

The bromo substituent on the phenyl ring provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The presence of the aryl bromide in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds at the position of the bromine atom, enabling the introduction of a wide range of substituents.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The reaction of this compound with a suitable boronic acid would yield the corresponding biaryl derivative, with the cyclopropanol moiety intact. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org Applying this reaction to this compound would allow for the introduction of an alkyne substituent at the ortho position to the cyclopropanol group. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling would enable the formation of a new carbon-carbon bond by reacting it with an appropriate organozinc reagent. rsc.orgresearchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | Boronic acid/ester | Palladium catalyst, Base | Biaryl derivative | wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Aryl alkyne derivative | wikipedia.orgorganic-chemistry.orglibretexts.orggold-chemistry.org |

| Negishi | Organozinc compound | Nickel or Palladium catalyst | Alkylated/Arylated derivative | wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

While direct nucleophilic aromatic substitution (SNAr) on this compound itself is not extensively documented, the presence of the bromine atom on the phenyl ring makes its derivatives potential candidates for such reactions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.

In the case of derivatives of this compound, the introduction of an activating group, for instance, a nitro group, would be necessary to facilitate the displacement of the bromide by a nucleophile. The general mechanism proceeds through the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the bromide ion to yield the substituted product. The viability and efficiency of such SNAr strategies would be highly dependent on the specific activating group and the nature of the nucleophile employed.

Ortho-Directed Metallation and Functionalization of the Phenyl Ring

The hydroxyl group of the cyclopropanol moiety can act as a directed metalation group (DMG), facilitating the selective deprotonation at the ortho position of the phenyl ring. This ortho-directed metallation strategy offers a powerful tool for the regioselective functionalization of the aromatic ring.

Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent at low temperatures can lead to the formation of a lithiated intermediate. The lithium atom is directed to the position ortho to the cyclopropanol group due to coordination with the oxygen atom. This lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents onto the phenyl ring.

| Electrophile | Functional Group Introduced |

| CO2 | Carboxylic acid |

| DMF | Aldehyde |

| I2 | Iodine |

| R-CHO | Secondary alcohol |

| R-CN | Ketone |

This method provides a direct and efficient route to di- and tri-substituted phenylcyclopropanol derivatives, which are valuable building blocks in the synthesis of more complex molecules.

Transformations Involving Retention of the Cyclopropane Ring

Beyond the modification of the aromatic ring, the reactivity of the hydroxyl group and the adjacent C-H bonds can be harnessed to create a variety of derivatives while preserving the integral cyclopropane structure.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The tertiary hydroxyl group of this compound can be readily derivatized through standard esterification and etherification reactions. These transformations are crucial for protecting the hydroxyl group during subsequent synthetic steps or for introducing specific functionalities to modulate the molecule's properties.

Esterification: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding esters. nih.gov

Etherification: The formation of ethers can be achieved under various conditions. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. Alternatively, acid-catalyzed addition to alkenes or reactions with other alkylating agents can provide the desired ether derivatives.

These derivatization reactions are generally high-yielding and allow for the introduction of a wide array of ester and ether functionalities.

C-H Functionalization Adjacent to the Cyclopropane Ring or Phenyl Moiety

While less common, the functionalization of C-H bonds adjacent to the cyclopropane ring or the phenyl moiety represents an advanced strategy for modifying the structure of this compound. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. pitt.edu

Palladium-catalyzed reactions, for example, can be employed to couple the aryl C-H bonds with various partners. The directing group ability of the hydroxyl group can play a crucial role in achieving regioselectivity in these transformations. Similarly, although more challenging due to the inherent strength of the C-H bonds, functionalization of the cyclopropyl C-H bonds could potentially be achieved using specialized catalytic systems, offering a direct route to substituted cyclopropane derivatives. Research in this area is ongoing and holds promise for developing novel synthetic methodologies.

Utilization of this compound as a Versatile Synthetic Intermediate

The unique structural features of this compound make it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the context of multicomponent reactions.

Role as a Three-Carbon (C3) Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgsolubilityofthings.com The strained cyclopropane ring of this compound can be cleaved under certain conditions, allowing the molecule to act as a three-carbon (C3) synthon.

In the presence of a Lewis acid or a transition metal catalyst, the cyclopropane ring can open to generate a reactive intermediate that can participate in cycloaddition reactions or other bond-forming processes. For instance, a palladium-catalyzed ring-opening can lead to a zwitterionic intermediate that can react with various trapping agents. This reactivity allows for the construction of larger ring systems and complex molecular frameworks in a single step. The presence of the bromophenyl and hydroxyl groups provides additional handles for further functionalization of the resulting products. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the other components in the MCR.

Cascade and Domino Reactions Initiated by Cyclopropanol Activation

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where each subsequent step is a consequence of the functionality formed in the preceding one, all under the same reaction conditions. baranlab.orgresearchgate.netub.edu The activation of the cyclopropanol in this compound initiates such sequences, providing efficient pathways to complex polycyclic structures.

The activation typically begins with a Lewis acid or a transition metal promoting the ring-opening of the cyclopropane. This process generates a reactive β-keto radical or a related zwitterionic intermediate. nih.govnih.gov For instance, the Mn(III)-mediated oxidative ring-opening of cyclopropanols is a known method to generate β-keto radicals that can be trapped in subsequent cyclizations. nih.gov In the case of this compound, the generated intermediate is strategically positioned to react with the bromo-aryl group.

A notable example is the p-toluenesulfonic acid (PTSA) catalyzed domino reaction of cyclopropane aldehydes with N'-aryl anthranil (B1196931) hydrazides. This process involves imine formation, intramolecular cyclization, and subsequent nucleophilic ring-opening of the cyclopropyl ring to construct tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones. researchgate.net While not directly involving this compound, this illustrates a common pathway where cyclopropane ring-opening is a key step in a domino sequence. researchgate.net

Similarly, silver(I)-promoted reactions of gem-dibromocyclopropanes, which share structural similarities, proceed through a domino sequence of electrocyclic ring-opening and ring-closing to form 2-bromoindenes. researchgate.net This highlights the potential for the bromo-substituted phenyl group to participate in cascade cyclizations once the cyclopropane ring is activated. The activation of cyclopropyl ketones can lead to ring-opening/recyclization cascades to form indenones and other fused systems. acs.org

The following table summarizes representative cascade reactions initiated by the activation of related cyclopropyl systems, illustrating the potential pathways for this compound.

| Entry | Reactant Type | Catalyst/Reagent | Key Transformations | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | Cyclopropyl keto-aldehydes | Heat in DMSO | Ring-opening / Recyclization | 2-(2-hydroxyethyl)indenones | acs.org |

| 2 | Cyclopropane aldehydes & N'-aryl anthranil hydrazides | PTSA | Imine formation / Intramolecular cyclization / Nucleophilic ring-opening | Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones | researchgate.net |

| 3 | 1,2-Diaryl gem-dibromocyclopropanes | AgBF₄ | 2π-Electrocyclic ring-opening / 4π-Electrocyclic ring-closing | 2-Bromo-1-aryl-1H-indenes | researchgate.net |

| 4 | Cyclopropanols & Biaryl isonitriles | Mn(OAc)₃ | Oxidative ring-opening / Radical cyclization | Phenanthridines | nih.gov |

Cycloaddition Reactions with Activated Cyclopropanol Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules by combining two π-electron systems to form a ring. chemistrytalk.orglibretexts.org Donor-acceptor (D-A) cyclopropanes, upon activation, behave as 1,3-zwitterionic synthons, making them ideal partners in various cycloaddition reactions, including [3+2], [4+2], [4+3], and [8+3] annulations. researchgate.netnih.govnih.govresearchgate.net The activation is typically achieved with a Lewis acid, but Brønsted acid and organocatalytic methods are also employed. nih.govnih.govrsc.org

The activated form of this compound, resulting from ring-opening, can be considered a three-carbon component for cycloadditions. For example, Lewis acid-catalyzed [3+2] cycloadditions of D-A cyclopropanes with aldehydes or alkenes are well-established methods for synthesizing five-membered rings like tetrahydrofurans. nih.govcapes.gov.br The reaction of D-A cyclopropanes with nitrones also proceeds via a [3+2] cycloaddition to yield isoxazolidines. wikipedia.org

While specific examples detailing the cycloaddition reactions of this compound itself are not prevalent in the reviewed literature, the reactivity of analogous D-A cyclopropanes provides a clear blueprint for its potential applications. For instance, scandium triflate (Sc(OTf)₃) catalyzes the [3+2] cycloaddition of D-A cyclopropanes with thioketenes to form tetrahydrothiophenes. researchgate.net Similarly, Sn(OTf)₂ catalyzes a [3+2] cycloaddition/rearrangement cascade with indoline-2-thiones. acs.org

The versatility of this approach extends to more complex cycloadditions. Rhodium-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes (VCPs) are used to construct seven-membered rings. pku.edu.cn Furthermore, under different catalytic conditions, VCPs can undergo a [3+2] cycloaddition, demonstrating that the reaction pathway can be tuned. pku.edu.cn Other cycloaddition types, such as the [2+2] cycloaddition of alkenes with ketenes or allenes, and the Diels-Alder [4+2] reaction, further illustrate the broad synthetic utility of these building blocks. rsc.orgrsc.orgmdpi.com

The data below outlines various cycloaddition reactions involving D-A cyclopropanes and related activated systems, which are analogous to the potential reactivity of an activated this compound derivative.

| Entry | Cyclopropane Type | Reaction Partner | Catalyst | Cycloaddition Type | Product Class | Reference |

|---|---|---|---|---|---|---|

| 1 | Donor-Acceptor Cyclopropane | Aldehyde | Lewis Acid (e.g., SnCl₄) | [3+2] | Tetrahydrofuran | capes.gov.br |

| 2 | Donor-Acceptor Cyclopropane | Azadiene | Chiral Brønsted Base | [3+2] | Spiro-cyclopentane benzofuran | rsc.org |

| 3 | Donor-Acceptor Cyclopropane | Indoline-2-thione | Sn(OTf)₂ | [3+2] | 3-Indolyl-4,5-dihydrothiophene | acs.org |

| 4 | Donor-Acceptor Cyclopropane | Tropone | Chiral Brønsted Base | [8+3] | Fused Cycloadduct | nih.gov |

| 5 | Vinylcyclopropane | Alkene (intramolecular) | Rh(I) complex | [3+2] or [5+2] | Bicyclic systems | pku.edu.cn |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Further research and publication of the spectroscopic and analytical properties of 1-(2-Bromophenyl)cyclopropan-1-ol are required before a detailed and accurate article on its characterization can be composed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₉H₁₀BrO), HRMS would be used to measure the mass of the molecular ion with high precision, typically to four or five decimal places.

The technique often employs soft ionization methods, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to generate intact molecular ions, commonly as protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.org The experimentally determined mass is then compared to the theoretically calculated mass. A close match between these values (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Exact Masses for this compound Adducts

| Ion Formula | Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₉H₁₀⁷⁹BrO+H]⁺ | [M+H]⁺ | 213.9964 |

| [C₉H₁₀⁸¹BrO+H]⁺ | [M+H]⁺ | 215.9944 |

| [C₉H₁₀⁷⁹BrO+Na]⁺ | [M+Na]⁺ | 235.9783 |

Note: The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is routinely used to assess the purity of volatile and semi-volatile compounds and to provide structural information. gcms-id.cascispace.com

In a typical GC-MS analysis of this compound, the sample would be vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—serves as a key indicator of its identity and purity. A pure sample should ideally yield a single, sharp chromatographic peak. rsc.org

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). This high-energy technique causes the molecular ion to fragment in a reproducible manner. nist.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular "fingerprint." The fragmentation pattern provides valuable structural clues. For this compound, expected fragmentation pathways would include the loss of a water molecule (H₂O), cleavage of the cyclopropyl (B3062369) ring, and loss of the bromine atom. The NIST spectral library contains GC-MS data for related compounds like 2-(2-Bromophenyl)ethan-1-ol, which can help in interpreting the fragmentation pattern. nih.gov

Table 2: Plausible Mass Fragments in the EI-MS Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 214/216 | [M]⁺ (Molecular ion) |

| 196/198 | [M-H₂O]⁺ |

| 185/187 | [M-C₂H₅]⁺ |

| 157/159 | [C₆H₄Br]⁺ |

| 134 | [M-Br-OH]⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ruppweb.orgnih.gov It provides definitive, high-resolution structural data, including bond lengths, bond angles, and torsional angles. cam.ac.uk For a molecule like this compound, this method would unambiguously confirm its connectivity and stereochemistry.

The process requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov The structural data obtained are crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. nih.govnih.gov These interactions dictate the crystal packing arrangement. nih.govnih.gov While a crystal structure for the title compound is not publicly available, numerous studies on related bromophenyl derivatives demonstrate the power of this technique to elucidate detailed molecular architecture. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light, such as conjugated π systems. libretexts.orglibretexts.org

The primary chromophore in this compound is the bromophenyl group. The benzene (B151609) ring itself exhibits characteristic π → π* transitions. basicmedicalkey.com The presence of the bromine atom and the hydroxyl-substituted cyclopropyl group as substituents on the aromatic ring will influence the precise wavelengths of maximum absorbance (λmax). basicmedicalkey.com The lone pairs of electrons on the oxygen and bromine atoms can also participate in n → π* transitions. elte.hu The UV-Vis spectrum, a plot of absorbance versus wavelength, provides a characteristic profile that can be used for both qualitative identification and quantitative analysis. mu-varna.bg

Table 3: Typical Electronic Transitions and Expected λmax for the Bromophenyl Chromophore

| Transition Type | Orbitals Involved | Typical λmax Range (nm) |

|---|---|---|

| π → π* | Bonding π to antibonding π* | 200 - 280 |

Other Advanced Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy for surface analysis if applicable)

While X-ray Photoelectron Spectroscopy (XPS) is primarily used for determining the elemental composition and chemical states of atoms on a material's surface, its application to a small organic molecule like this compound is less common unless studying its interaction with a surface.

A more relevant advanced technique, often used in conjunction with X-ray crystallography, is Hirshfeld surface analysis . mdpi.com This computational method provides a graphical representation of intermolecular interactions within a crystal. nih.gov By mapping properties like intermolecular close contacts onto a 3D surface enclosing the molecule, Hirshfeld analysis can quantify the relative contributions of different types of interactions, such as hydrogen bonds (O···H), halogen bonds (Br···H or Br···C), and van der Waals forces (H···H, C···H). nih.govnih.gov This analysis offers profound insights into the forces that govern the crystal's structure and stability. mdpi.com For this compound, this method could precisely detail the roles of the hydroxyl and bromo substituents in directing the crystal packing. nih.gov

Theoretical and Computational Investigations of 1 2 Bromophenyl Cyclopropan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations are employed to determine the optimized geometry, conformational preferences, and various spectroscopic parameters of the molecule.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Bromophenyl)cyclopropan-1-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the phenyl ring and the cyclopropyl (B3062369) group. Different orientations of the phenyl ring relative to the cyclopropane (B1198618) ring result in various conformers with distinct energy levels. Computational software can systematically explore these conformations to identify the global minimum energy structure, which is the most stable and populated conformer under thermal equilibrium. nih.govsapub.org Studies on similar flexible molecules, such as buspirone, have shown that identifying the minimum potential energy conformation is key to understanding the molecule's activity. nih.gov The process involves calculating the potential energy for each conformation, allowing for the construction of a potential energy surface that maps the energy landscape of the molecule. nih.govbiomedres.us

Table 1: Illustrative Data from Geometry Optimization of a Substituted Cyclohexane Derivative This table illustrates the type of data obtained from geometry optimization and conformational analysis. The values are representative and based on studies of similar cyclic compounds.

| Parameter | Conformer A (Axial-like) | Conformer B (Equatorial-like) |

|---|---|---|

| Relative Energy (kcal/mol) | 1.8 | 0 |

| C-C (phenyl-cyclo) Bond Length (Å) | 1.51 | 1.50 |

| C-O Bond Length (Å) | 1.43 | 1.43 |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov The accuracy of these predictions allows for the assignment of complex spectra and can help confirm the compound's structure. nih.govasianresassoc.org

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with the peaks in an experimental Infrared (IR) spectrum. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.gov This analysis provides information about the electronic transitions occurring within the molecule, often related to the π-system of the bromophenyl group.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data This table demonstrates the typical correlation between DFT-predicted and experimentally obtained spectroscopic values for organic molecules. Data is illustrative.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, -OH) | 4.5 | 4.3 |

| ¹³C NMR (δ, ppm, C-OH) | 75.2 | 74.8 |

| IR Frequency (cm⁻¹, O-H stretch) | 3550 | 3400-3600 |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions involving this compound. It allows for the study of reaction pathways and the factors that control selectivity.

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions. Computational methods can map the entire reaction coordinate for such processes. This involves identifying and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction pathway that connects reactants to products. researchgate.net

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. researchgate.net For reactions involving this compound, such as acid-catalyzed ring-opening or rearrangements, DFT calculations can elucidate the step-by-step mechanism, which is often challenging to determine experimentally. mdpi.com

Many reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry is a powerful tool for predicting and explaining these selectivities. rsc.orgnih.gov

By calculating the activation energies for all possible reaction pathways leading to different regio- or stereoisomers, the most favorable pathway can be identified. researchgate.netlongdom.org The pathway with the lowest activation barrier will be the dominant one, leading to the major product. longdom.org For reactions of this compound, such as additions to the phenyl ring or reactions involving the cyclopropyl group, computational models can predict how the bromine atom and the hydroxyl group direct the outcome of the reaction.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons in a reaction. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's capacity to act as a nucleophile or electron donor.

LUMO: This is the orbital to which the molecule is most likely to accept electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity and suggests the molecule's ability to act as an electrophile or electron acceptor.

The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as it is energetically easier to move an electron from the HOMO to the LUMO. biomedres.usnih.gov From the HOMO-LUMO gap, several chemical reactivity descriptors can be calculated, such as chemical hardness, softness, and the electrophilicity index, which further quantify the molecule's reactivity. biomedres.usresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. nih.gov

Table 3: Illustrative Frontier Orbital Data and Reactivity Descriptors This table shows typical data derived from FMO analysis for an aromatic compound. The values are for illustrative purposes.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| E_HOMO (eV) | -6.2 | Electron-donating capability |

| E_LUMO (eV) | -1.1 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE, eV) | 5.1 | High kinetic stability |

| Chemical Hardness (η) | 2.55 | Resistance to change in electron configuration |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize and understand the charge distribution of a molecule. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior.

Methodology and Expected Insights: An MEP analysis of this compound would reveal the electrophilic and nucleophilic sites. The map is color-coded to indicate charge regions:

Red areas signify regions of negative electrostatic potential, rich in electrons. For this molecule, such an area would be anticipated around the highly electronegative oxygen atom of the hydroxyl group, indicating a likely site for electrophilic attack.

Blue areas denote positive electrostatic potential, which are electron-deficient. These would be expected around the hydrogen atom of the hydroxyl group and potentially on the phenyl ring, indicating sites susceptible to nucleophilic attack.

Green and yellow areas represent regions of neutral or near-zero potential.

For substituted benzene (B151609) derivatives, MEP analysis can also quantify the electronic effects of substituents on the aromatic ring. researchgate.net In this case, it would illustrate the influence of the bromo and cyclopropanol (B106826) groups on the electron density of the phenyl ring. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reagents in a chemical reaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation.

Methodology and Expected Insights: An NBO analysis for this compound would yield quantitative data on several key aspects of its electronic structure:

Hybridization and Bond Strength: It would determine the hybridization of atomic orbitals contributing to each bond (e.g., C-C, C-O, C-Br). The composition of these hybrid orbitals provides insight into the nature and strength of the chemical bonds.

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more refined picture of charge distribution than other methods. It would quantify the partial charges on the oxygen, bromine, and carbon atoms.

Intramolecular Interactions and Stability: A key output of NBO analysis is the examination of donor-acceptor (filled-empty orbital) interactions. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into antibonding orbitals of the phenyl and cyclopropyl rings. These values are crucial for understanding the molecule's stability and conformational preferences. researchgate.net

A hypothetical table of the most significant donor-acceptor interactions for this compound, as would be generated by an NBO analysis, is presented below to illustrate the expected data.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ(C-C)ring | Data not available | Hyperconjugation |

| LP (Br) | σ(C-C)phenyl | Data not available | Hyperconjugation |

| π (C-C)phenyl | π*(C-C)phenyl | Data not available | π-delocalization |

This table is for illustrative purposes only. No experimental or computational data is available.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and dynamic behavior in different environments (e.g., in a vacuum or in a solvent).

Methodology and Expected Insights: If applied to this compound, an MD simulation could provide several key insights:

Conformational Flexibility: The simulation would track the rotation around single bonds, particularly the bond connecting the cyclopropanol moiety to the phenyl ring. This would reveal the range of accessible conformations and the energy barriers between them.

Dominant Conformations: By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations of the molecule. This is crucial for understanding how the molecule might bind to a receptor, as its shape dictates its function.

Potential Applications of 1 2 Bromophenyl Cyclopropan 1 Ol in Organic Synthesis and Materials Science

Role as a Precursor for Diverse Carbocyclic and Heterocyclic Scaffolds

The strained cyclopropane (B1198618) ring in 1-(2-bromophenyl)cyclopropan-1-ol is a key feature that can be exploited for the synthesis of more complex carbocyclic and heterocyclic systems. Cyclopropanols can act as versatile three-carbon synthons, undergoing a variety of transformations that can either retain the cyclopropane ring or involve its opening. rsc.org

One potential pathway for the synthesis of heterocyclic scaffolds involves the domino transformations of donor-acceptor (DA) cyclopropanes. While research has often focused on 2-(2-hydroxyaryl)cyclopropane-1,1-diesters, the synthesis of related substrates with other acceptor groups is crucial for developing new polycyclic products. mdpi.com For instance, a synthetic route involving a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation has been used to create 1,3-indanedione-derived DA cyclopropanes bearing a protected phenolic group. mdpi.com A similar strategy could potentially be adapted for derivatives of this compound to access novel spirocyclic or fused heterocyclic systems.

Furthermore, the presence of the 2-bromophenyl group opens up possibilities for intramolecular cyclization reactions, particularly through palladium-catalyzed cross-coupling reactions, to form carbazole (B46965) and other fused heterocyclic frameworks. The synthesis of various carbazole alkaloids and their derivatives often relies on the cyclization of substituted biphenyl (B1667301) or aniline (B41778) precursors. sigmaaldrich.comnih.govnih.gov The bromo- and hydroxyl- functionalities on this compound could be strategically utilized to construct such precursors.

The synthesis of cyclopropane-fused heterocycles is another area of interest. nih.gov While specific methods using this compound are not detailed, the general methodologies for creating such structures could be applicable.

Utility in the Development of Chiral Building Blocks for Asymmetric Synthesis

The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and the synthesis of natural products. sigmaaldrich.com Chiral cyclopropane rings are key components in many biologically active molecules, making the synthesis of chiral cyclopropane building blocks a valuable endeavor. nih.gov this compound is a prochiral molecule, and its conversion into enantiomerically enriched forms would render it a useful chiral building block.

Strategies for asymmetric synthesis involving cyclopropanes can be broadly categorized. One approach involves substrate-controlled transformations using enantiomerically enriched cyclopropanol (B106826) intermediates. rsc.org Another, more modern approach, utilizes racemic or prochiral cyclopropanols in conjunction with a chiral catalyst to achieve asymmetric induction. rsc.org

While there are no specific reports on the asymmetric synthesis involving this compound, general methods for the asymmetric synthesis of chiral cyclopropanes could be applied. For example, highly diastereoselective cyclopropanation of a vinyl chloride allylic ether has been a key step in the synthesis of the chlorocyclopropane-containing side chain of callipeltoside A. nih.gov Additionally, chemoenzymatic strategies have been developed for the stereoselective assembly of cyclopropyl (B3062369) ketones, which are versatile intermediates that can be diversified into a range of chiral cyclopropane scaffolds. nih.gov

A hypothetical approach to obtaining chiral building blocks from this compound could involve enzymatic resolution of the racemic alcohol or an enantioselective reaction at one of its functional groups.

Applications as Ligands or Chiral Auxiliaries in Catalytic Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and BINOL. wikipedia.org

There is no available literature describing the use of this compound or its derivatives as chiral auxiliaries or ligands in catalytic systems. However, the molecule possesses features that could potentially be exploited for such purposes. The phenyl and cyclopropyl groups provide a rigid scaffold, which is often a desirable feature in chiral ligands and auxiliaries. The hydroxyl and bromo- functionalities could serve as handles for attaching the molecule to a substrate or a metal center.

For this compound to be used as a chiral auxiliary, it would first need to be resolved into its separate enantiomers. These enantiomerically pure forms could then potentially be attached to a prochiral substrate to direct subsequent reactions. For use as a ligand in asymmetric catalysis, derivatives of the molecule could be synthesized to incorporate coordinating atoms like phosphorus or nitrogen, which can then bind to a metal catalyst.

Exploration in Non-Linear Optical (NLO) Materials Research

Organic materials with non-linear optical (NLO) properties have garnered significant interest for their potential applications in technologies such as optical data storage, image processing, and optical switching. nih.govjhuapl.edu The NLO response in organic molecules often arises from the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. mdpi.com

While there are no specific studies on the NLO properties of this compound, its chemical structure contains elements that are relevant to NLO materials. The phenyl ring constitutes a π-system. The bromine atom acts as a weak electron-withdrawing group, and the hydroxyl group is a weak electron-donating group. The unique electronic properties of the cyclopropane ring could also influence the molecular polarizability.

To enhance its potential as an NLO chromophore, this compound could be chemically modified. For example, the bromine atom could be replaced with a stronger electron-accepting group (like a nitro or cyano group) through cross-coupling reactions. Similarly, the hydroxyl group could be modified to a stronger electron-donating group (like an alkoxy or amino group). Such modifications would create a more pronounced "push-pull" system, which is a common design strategy for NLO materials. mdpi.com Theoretical calculations, such as DFT and TD-DFT, could be employed to predict the linear and non-linear optical properties of such derivatives. nih.govresearchgate.net

| Structural Feature | Potential Role in NLO Properties | Possible Modification for Enhancement |

| Phenyl Ring | π-conjugated system | Extend conjugation (e.g., biphenyl, styryl) |

| Bromo Group | Weak electron-withdrawing group | Replace with stronger acceptors (e.g., -NO₂, -CN) |

| Hydroxyl Group | Weak electron-donating group | Convert to stronger donors (e.g., -OR, -NR₂) |

| Cyclopropane Ring | Influences electronic properties | Explore effects of ring-opening or substitution |

Potential in the Synthesis of Functional Organic Materials

Functional organic materials are at the core of numerous advanced technologies, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.comdeliuslab.com The synthesis of novel organic molecules with specific functions is a key driver of innovation in this field. mdpi.com

The structural motifs present in this compound suggest its potential as a building block for various functional organic materials. As discussed previously, it could serve as a precursor to carbazole-based materials, which are known for their applications in organic electronics due to their charge-transporting properties.

Furthermore, the phenylcyclopropane unit is found in some biologically active compounds. For instance, 1-phenylcyclopropane carboxamide derivatives have been shown to possess a range of pharmacological activities, including anti-inflammatory and antitumor properties. nih.gov The synthesis of such compounds often involves the preparation of a 1-phenylcyclopropane carboxylic acid intermediate. nih.gov The hydroxyl group of this compound could potentially be oxidized to a carboxylic acid, thus providing a route to analogous carboxamide derivatives.

The reactivity of the bromoethyl group in related compounds like 1-(2-bromoethyl)cyclopropan-1-ol (B3046732) highlights its utility as a versatile leaving group in the synthesis of more complex molecules. This suggests that the bromo- and hydroxyl- functionalities of this compound could be similarly leveraged to construct a variety of functional organic molecules.

| Potential Functional Material | Synthetic Route from this compound | Key Intermediates/Reactions |

| Carbazole Derivatives | Intramolecular cyclization | Palladium-catalyzed amination |

| Phenylcyclopropane Carboxamides | Oxidation and amide coupling | 1-(2-Bromophenyl)cyclopropanecarboxylic acid |

| Spirocyclic Compounds | Domino reaction | Corey-Chaykovsky cyclopropanation on a derivative |

Conclusion and Future Research Directions

Summary of Key Findings on Synthesis and Reactivity of 1-(2-Bromophenyl)cyclopropan-1-ol

The synthesis of this compound is most effectively achieved through the Kulinkovich reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org This powerful transformation utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to mediate the reaction between an ester and a Grignard reagent. nrochemistry.comwikipedia.org In the case of this compound, the starting material would be a methyl or ethyl ester of 2-bromobenzoic acid, which is treated with a Grignard reagent like ethylmagnesium bromide in the presence of the titanium catalyst. nrochemistry.com The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the desired cyclopropanol (B106826). wikipedia.org

The reactivity of this compound is largely dictated by the interplay between the strained cyclopropane (B1198618) ring and the ortho-bromophenyl substituent. The cyclopropanol moiety can undergo a variety of ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by acids, bases, or transition metals, leading to the formation of functionalized open-chain products. For instance, treatment with a Brønsted acid can lead to the formation of β-bromoketones.

Furthermore, the bromine atom on the aromatic ring serves as a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netresearchgate.net This allows for the introduction of a wide range of substituents at the ortho position, providing access to a diverse array of complex molecules. The combination of ring-opening and cross-coupling strategies makes this compound a highly valuable and versatile intermediate in synthetic organic chemistry.

Identification of Current Limitations and Unexplored Research Avenues

Despite its synthetic potential, the chemistry of this compound remains relatively underexplored. A significant limitation is the lack of extensive studies specifically detailing its reactivity profile. While the general reactivity of arylcyclopropanols is known, the specific influence of the ortho-bromo substituent on the regioselectivity and stereoselectivity of its reactions has not been systematically investigated.

Unexplored research avenues include the investigation of its behavior in various catalytic systems. For instance, the use of chiral catalysts in the Kulinkovich reaction could provide enantiomerically enriched this compound, opening doors to the asymmetric synthesis of complex molecules. organic-chemistry.org The exploration of its reactivity in multicomponent reactions is another promising area that could lead to the rapid assembly of complex molecular architectures. mdpi.com

Furthermore, the reactivity of the cyclopropanol itself in the presence of the ortho-bromo substituent warrants deeper investigation. For example, intramolecular reactions involving both the hydroxyl group and the bromine atom could lead to the formation of novel heterocyclic systems. Computational studies could also play a crucial role in predicting the reactivity and guiding the experimental design for exploring these uncharted territories. escholarship.orgnih.govnih.gov

Outlook on Emerging Methodologies for Arylcyclopropanol Synthesis and Derivatization

The field of arylcyclopropanol chemistry is continuously evolving, with new methodologies for their synthesis and derivatization being reported. Emerging trends in synthesis focus on improving the efficiency, selectivity, and substrate scope of existing methods, as well as developing entirely new approaches. For example, advancements in catalytic systems for the Kulinkovich reaction, including the use of more active and selective titanium catalysts, are expanding the range of accessible arylcyclopropanols. nrochemistry.comorganic-chemistry.org

In terms of derivatization, the development of novel palladium-catalyzed cross-coupling reactions is a major focus. rsc.orgresearchgate.netresearchgate.netnobelprize.org This includes the use of new ligands and catalytic systems that allow for the coupling of arylcyclopropanols with a broader range of coupling partners under milder reaction conditions. Additionally, the exploration of other transition metals, such as copper and nickel, for mediating the reactions of arylcyclopropanols is gaining traction.

The use of photoredox catalysis also presents an exciting new frontier for the derivatization of arylcyclopropanols. This approach could enable novel transformations that are not accessible through traditional thermal methods. The development of flow chemistry techniques for the synthesis and derivatization of arylcyclopropanols could also offer advantages in terms of safety, scalability, and efficiency.

Prospects for Novel Applications in Advanced Synthetic Chemistry and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications in advanced synthetic chemistry and materials science. In medicinal chemistry, the arylcyclopropane motif is a recognized pharmacophore found in several bioactive molecules. mdpi.comresearchgate.netnih.gov The ability to functionalize the aromatic ring of this compound through cross-coupling reactions provides a powerful tool for the synthesis of new drug candidates with tailored properties.

In materials science, the strained cyclopropane ring can be a source of reactive intermediates for the synthesis of novel polymers. nih.gov For example, ring-opening polymerization of arylcyclopropanols could lead to the formation of polymers with unique and potentially useful properties. nih.gov The incorporation of the bromophenyl group could also be used to tune the electronic and photophysical properties of these materials.

Furthermore, the ability to generate complex molecular architectures from this compound opens up possibilities for the synthesis of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. nih.gov As our understanding of the chemistry of this versatile building block continues to grow, so too will the scope of its applications in cutting-edge scientific research.

Q & A

What are the primary synthetic routes for 1-(2-Bromophenyl)cyclopropan-1-ol, and how can reaction yields be optimized?

Basic:

The compound is typically synthesized via cyclopropanation of a pre-functionalized phenyl precursor. For example, a bromophenyl-substituted ketone or alkene can undergo cyclopropane ring formation using reagents like diazomethane or Simmons–Smith reagents (e.g., Zn/Cu/CH₂I₂) . Optimization focuses on controlling stoichiometry (e.g., excess cyclopropanating agent) and reaction temperature (0–25°C). Purification via column chromatography with ethyl acetate/hexane mixtures is standard.

Advanced:

Advanced methods involve stereochemical control during cyclopropanation. For structurally similar cyclopropanols, enantioselective synthesis has been achieved using chiral catalysts (e.g., Rh(II) complexes) to bias ring formation . Yield optimization may require in situ generation of reactive intermediates (e.g., iodomethylzinc) to minimize side reactions. Kinetic studies using NMR or HPLC can track intermediate stability .

How is this compound characterized, and what spectroscopic data are critical for validation?

Basic:

Key characterization tools include:

- ¹H/¹³C NMR : To confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and bromophenyl aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br absorption (~500–600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₉H₉BrO).

Advanced:

Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, including bond angles in the strained cyclopropane ring and Br···O non-covalent interactions . For dynamic studies, variable-temperature NMR identifies conformational flexibility in the cyclopropanol moiety .

What are the dominant reaction pathways for this compound, and how do steric effects influence reactivity?

Basic:

The compound undergoes:

- Nucleophilic substitution : Bromine displacement by nucleophiles (e.g., NaCN, amines) .

- Oxidation : Conversion to ketones using Jones reagent (CrO₃/H₂SO₄) .

- Ring-opening : Acid-catalyzed cleavage of the cyclopropane ring to form allylic alcohols .

Advanced:

Steric hindrance from the ortho-bromophenyl group slows nucleophilic substitution compared to para-substituted analogs. DFT calculations reveal transition-state strain due to the bulky bromine substituent . Ring-opening reactions show regioselectivity: protonation occurs at the less substituted cyclopropane carbon, forming a stabilized carbocation .

How does the cyclopropane ring affect the compound’s stability under different storage conditions?

Basic:

The cyclopropane ring is strain-sensitive. Storage recommendations:

- Temperature : –20°C under inert atmosphere (N₂/Ar).

- Light : Protect from UV light to prevent radical-mediated ring cleavage.

- Solvents : Avoid protic solvents (e.g., H₂O, MeOH) to minimize acid-catalyzed degradation .

Advanced:

Degradation pathways include:

- Thermolysis : Above 40°C, cyclopropane ring ruptures via retro-Diels-Alder mechanisms, detected by GC-MS .

- Photolysis : UV exposure generates bromine radicals, leading to aryl-cyclopropanol cross-coupling byproducts . Accelerated stability testing (ICH Q1A) with LC-MS monitors degradation kinetics.

How can computational methods predict the biological activity of this compound?

Basic:

Preliminary docking studies using AutoDock Vina assess binding affinity to enzymes (e.g., cytochrome P450) based on bromophenyl hydrophobicity and hydroxyl H-bonding .

Advanced:

MD simulations (AMBER/CHARMM) model cyclopropane ring flexibility in protein binding pockets. QSAR models correlate substituent electronegativity (Br vs. Cl) with cytotoxicity in cell lines . Metadynamics identifies transition states for covalent interactions with cysteine residues .

How do literature contradictions in reaction yields for analogs inform synthetic strategies?

Basic:

Discrepancies in yields (e.g., 40–80% for Friedel-Crafts acylations) arise from:

- Catalyst purity : Anhydrous AlCl₃ vs. FeCl₃ .

- Solvent polarity : Dichloromethane (non-polar) vs. nitrobenzene (polar aprotic) .

Advanced:

High-throughput screening (HTS) identifies optimal conditions. For example, Design of Experiments (DoE) evaluates temperature, catalyst loading, and solvent interactions. Pareto charts rank variables by significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.